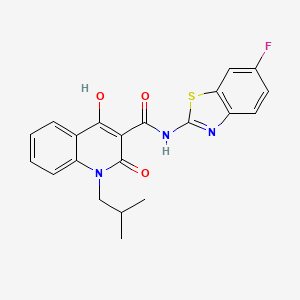

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

CAS No.:

Cat. No.: VC11230110

Molecular Formula: C21H18FN3O3S

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H18FN3O3S |

|---|---|

| Molecular Weight | 411.5 g/mol |

| IUPAC Name | N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C21H18FN3O3S/c1-11(2)10-25-15-6-4-3-5-13(15)18(26)17(20(25)28)19(27)24-21-23-14-8-7-12(22)9-16(14)29-21/h3-9,11,26H,10H2,1-2H3,(H,23,24,27) |

| Standard InChI Key | QHLLIWYKTGCSKN-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O |

| Canonical SMILES | CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O |

Introduction

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that combines elements of benzothiazole and quinoline. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural components.

Key Features:

-

Molecular Formula: C21H18FN3O3S

-

Molecular Weight: 411.5 g/mol

-

Synonyms: Include ChemDiv1_016610, Oprea1_814027, HMS634C22, and STK538431 .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Its chemical reactivity is attributed to the functional groups present, such as the carboxamide and hydroxyl groups, which can participate in various chemical reactions.

Biological Activities and Potential Applications

Compounds with similar structures have shown various biological activities, including potential applications in medicinal chemistry. The presence of a fluorinated benzothiazole moiety and a quinoline ring may confer distinct pharmacological properties.

Related Compounds and Research Findings

Related compounds, such as benzothiazole derivatives and quinoline derivatives, have been studied for their biological activities. These compounds often exhibit antibacterial properties and are used in therapeutic applications.

Related Compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(6-fluoroquinolinyl)-4-hydroxybenzamide | Lacks benzothiazole moiety | Similar bioactivity |

| 7-hydroxyquinoline derivatives | Enhanced solubility | Therapeutic applications |

| Benzothiazole derivatives | Broad spectrum of biological activity | Antibacterial agents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume